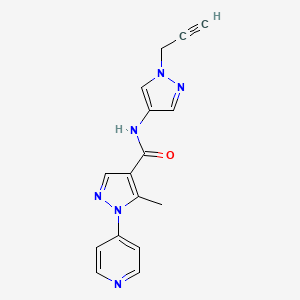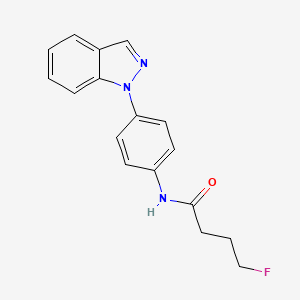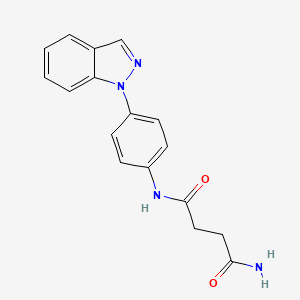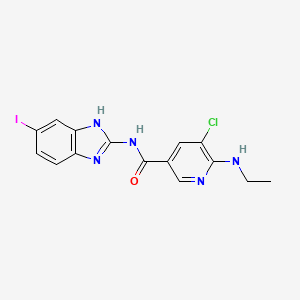![molecular formula C17H13FN4O2S B7434278 4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide](/img/structure/B7434278.png)
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FTDC and is synthesized using a specific method. FTDC has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Applications De Recherche Scientifique
FTDC has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, FTDC has been studied for its potential as an anticancer agent. Studies have shown that FTDC exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In drug discovery, FTDC has been studied for its potential as a lead compound for the development of new drugs. In material science, FTDC has been studied for its potential as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of FTDC is not fully understood. However, studies have shown that FTDC induces cell death in cancer cells by activating the caspase-dependent apoptotic pathway. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects
FTDC has been shown to exhibit potent cytotoxic activity against various cancer cell lines. FTDC also inhibits the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. FTDC has also been shown to exhibit fluorescent properties, making it a potential fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FTDC is its potent cytotoxic activity against various cancer cell lines. FTDC also exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. However, one of the limitations of FTDC is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of FTDC. One direction is the development of more efficient synthesis methods for FTDC. Another direction is the study of the mechanism of action of FTDC in more detail. Further studies are also needed to determine the potential applications of FTDC in drug discovery and material science. In addition, studies are needed to determine the potential toxicity of FTDC and its safety for use in humans.
Conclusion
FTDC is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FTDC is synthesized using a specific method and has been widely studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. FTDC exhibits potent cytotoxic activity against various cancer cell lines and exhibits fluorescent properties, making it a potential fluorescent probe for the detection of metal ions. Further studies are needed to determine the potential applications of FTDC in drug discovery and material science, as well as its safety for use in humans.
Méthodes De Synthèse
FTDC is synthesized using a specific method that involves the reaction of 2,4-pyridinedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-(2-fluorobenzyl)thiazole to form the corresponding amide. The amide is then treated with sodium hydroxide to form FTDC.
Propriétés
IUPAC Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-13-4-2-1-3-12(13)10-22-7-8-25-17(22)21-16(24)11-5-6-20-14(9-11)15(19)23/h1-9H,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEPWHRGMKSUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CSC2=NC(=O)C3=CC(=NC=C3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[3-[(2-fluorophenyl)methyl]-1,3-thiazol-2-ylidene]pyridine-2,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-[benzyl(methyl)amino]butyl]-4-(trifluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434196.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)

![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)


![Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate](/img/structure/B7434250.png)
![N-[4-[[6-(4-methoxyphenyl)pyrimidin-4-yl]amino]phenyl]oxolane-2-carboxamide](/img/structure/B7434254.png)
![N-[4-(4,5-dimethylimidazol-1-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B7434258.png)


![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)